Cerium(III) citrate

Description

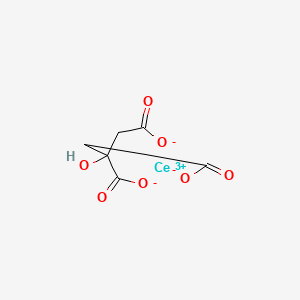

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5CeO7 |

|---|---|

Molecular Weight |

329.22 g/mol |

IUPAC Name |

cerium(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ce/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

DLNAGPYXDXKSDK-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ce+3] |

Origin of Product |

United States |

Synthesis and Methodologies for Cerium Iii Citrate

Precursor Chemistry and Selection in Cerium(III) Citrate (B86180) Synthesis

The foundation of cerium(III) citrate synthesis lies in the choice of its fundamental components: a cerium(III) salt and citric acid. The properties of these precursors significantly influence the reaction pathway and the final product.

Commonly utilized precursors for introducing the cerium(III) ion include cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and cerium(III) nitrate (B79036) hydrate (B1144303) (Ce(NO₃)₃·xH₂O). fishersci.co.ukwikipedia.orgwikipedia.org These salts are chosen for their solubility in aqueous and alcoholic solutions, facilitating a homogeneous reaction environment. fishersci.co.ukwikipedia.orgnanoshel.com Cerium(III) chloride heptahydrate, a white, hygroscopic solid, is readily soluble in water and alcohols. wikipedia.orgnanoshel.com Similarly, cerium(III) nitrate hexahydrate is a common and accessible source of cerium(III) ions. wikipedia.orgereztech.com The choice between these salts can impact the resulting this compound complex, a factor that will be explored further.

Citric acid (C₆H₈O₇) is a naturally occurring tricarboxylic acid that plays a crucial role in the synthesis of this compound. smolecule.comwikipedia.org It acts as a chelating agent, meaning it can bind to the cerium(III) ion through multiple coordination sites. wikipedia.orgresearchgate.net Specifically, its three carboxylate groups and one hydroxyl group can all participate in forming a stable complex with the metal ion. wikipedia.org This multidentate coordination is known as the chelate effect and results in a more stable complex than if the ligands were monodentate. wikipedia.org Beyond complex formation, citric acid also functions as a stabilizer, preventing the uncontrolled growth and agglomeration of particles, which is particularly important in the synthesis of nanoscale materials. nih.govnih.gov The interaction between cerium(III) ions and citric acid can lead to the formation of various complex species in solution. tesisenred.nettdx.cat

Established Synthetic Routes for this compound

Several well-established methods are employed for the synthesis of this compound, each offering distinct advantages in terms of particle size control, morphology, and reaction conditions.

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to facilitate the reaction. smolecule.comresearchgate.net In the context of this compound, this technique involves reacting a cerium(III) salt with citric acid in a sealed vessel, typically an autoclave. researchgate.netopticsjournal.net The elevated conditions promote the formation of crystalline nanoparticles with controlled size and morphology. nih.govresearchgate.net The use of citric acid as a protective agent in this method is particularly effective in preventing particle agglomeration, leading to well-dispersed nanoparticles, often under 5 nm in size. nih.govresearchgate.net A typical procedure involves mixing aqueous solutions of a cerium(III) salt and citric acid and then subjecting the mixture to hydrothermal treatment. researchgate.netmdpi.com

Interactive Data Table: Hydrothermal Synthesis Parameters

| Parameter | Typical Range/Value | Significance | Source |

| Temperature | 95 - 160 °C | Influences crystallinity and particle size | opticsjournal.netmdpi.com |

| Time | 12 - 24 hours | Affects reaction completion and crystal growth | opticsjournal.netmdpi.com |

| Precursor Concentration | 0.1 - 1.0 M | Impacts nucleation and growth rates | researchgate.net |

| pH | Often adjusted to be basic | Can influence the final product's properties | tesisenred.net |

Precipitation from aqueous solutions is another widely used and relatively simple method for synthesizing this compound. smolecule.commdpi.com This technique involves mixing aqueous solutions of a cerium(III) salt and a citrate salt (like trisodium (B8492382) citrate) or citric acid under controlled conditions, leading to the precipitation of this compound. smolecule.comgoogle.com The process typically includes dissolving the cerium salt and the citrate source in water separately, followed by mixing the two solutions. google.com The pH of the reaction mixture is often adjusted to optimize the precipitation process. google.com After precipitation, the solid product is collected by filtration, washed to remove impurities, and then dried. smolecule.comgoogle.com

Interactive Data Table: Precipitation Method Parameters

| Parameter | Typical Range/Value | Significance | Source |

| Cerium Salt | Cerous Nitrate, Cerous Sulfate, Cerium(II) Chloride | Choice of anion can affect product | google.com |

| Citrate Source | Trisodium Citrate, Ammonium (B1175870) Citrate | Provides the citrate ligand | google.com |

| pH | 3.5 - 5 | Critical for controlling precipitation | google.com |

| Stirring Time | 0.5 - 3 hours | Ensures homogeneous mixing | google.com |

| Aging Time | 6 - 10 hours | Allows for crystal growth and stabilization | google.com |

Sol-Gel Fabrication Techniques

The sol-gel method is a versatile wet-chemical process for synthesizing solid materials from a chemical solution. mdpi.com In the context of cerium compounds, this process typically involves the hydrolysis and condensation of precursors, such as cerium nitrate, to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.gov This sol then undergoes further processing to form a "gel," a solid three-dimensional network enclosing the liquid phase. nih.govrsc.org

For the synthesis of cerium-based materials, citric acid is often employed as a chelating agent. rsc.org It forms stable complexes with cerium ions, which can help to control the hydrolysis and condensation rates, thereby influencing the structure and properties of the final product. nih.gov The process can be adapted for various applications, including the creation of thin films and powders. mdpi.com A mechanochemical method combined with the sol-gel process has also been reported, where hydrous cerium(III) chloride and citric acid are reacted, followed by calcination to produce cerium dioxide nanoparticles. worldscientific.com

Polymerized Complex Methods in Non-Aqueous Media

The polymerized complex method (PCM), a variation of the sol-gel technique, is utilized to synthesize complex oxide materials. researchgate.net This method often employs a non-aqueous solvent, such as ethylene (B1197577) glycol, along with a chelating agent like citric acid. researchgate.net In a typical process, metal salts are dissolved in the solvent with citric acid, forming metal-citrate chelate complexes. rsc.org

Subsequent heating initiates a polyesterification reaction between the citric acid and ethylene glycol, resulting in a polymeric resin that entraps the metal ions in a homogeneous distribution. rsc.org This resin is then subjected to heat treatment to pyrolyze the organic components, yielding the desired metal oxide. rsc.org Research has shown that cerium citric complexes can be synthesized in ethylene glycol solutions under conditions similar to those used in the polymerized complex method. researchgate.net Studies have indicated that complexes of Ce(III) can be prepared at lower temperatures, around 40°C. researchgate.net

Synthesis via Cerium Carbonate Precursors

Cerium(III) carbonate is a common precursor for the synthesis of other cerium compounds. samaterials.com It can be produced by reacting a cerium salt, such as cerium chloride or cerium nitrate, with a carbonate source like sodium carbonate. samaterials.com One documented method involves dissolving cerium carbonate in a mixture of water and nitric acid to create a cerium(III) nitrate solution, which can then be used in subsequent precipitation reactions. Another approach involves the direct reaction of cerium carbonate with citric acid to form cerium citrate complexes. ustb.edu.cn This method has been used to synthesize ceria by adding cerium carbonate to a citric acid solution. ustb.edu.cn

Parameters Governing this compound Formation

The formation of this compound is highly dependent on several key reaction parameters. These factors, including pH, temperature, reaction time, and reactant concentrations, significantly influence the complexation, precipitation, and final properties of the compound.

Influence of pH and Alkalinity on Complexation and Precipitation

The pH of the reaction medium plays a critical role in the formation of cerium citrate complexes. The degree of complexation between cerium ions and citrate is influenced by the acidity of the solution. acs.org At lower pH values, the citrate molecule is more likely to be protonated, which can affect its chelation with cerium ions. rsc.org Conversely, as the pH increases, deprotonation of citric acid's carboxylic acid groups enhances its ability to form stable complexes with Ce(III).

However, at higher pH levels, there is a risk of precipitating cerium hydroxide (B78521), which can compete with the formation of cerium citrate. researchgate.net Studies have shown that Ce(III) begins to precipitate out of solution as cerium hydroxide at a pH of around 7. researchgate.net The composition of the resulting cerium citrate precursor can also be affected by pH. For instance, research has indicated that with increasing pH, the proportion of different cerium citrate species, such as Ce(H2Cit)3 and CeCit, can change. ustb.edu.cn

Table 1: Effect of pH on Precursor Composition ustb.edu.cn This table illustrates the change in elemental composition of cerium citrate precursors with varying pH.

| pH | C Content (%) | H Content (%) | O Content (%) | Ce Content (%) |

|---|---|---|---|---|

| 3.5 | Decreasing | Decreasing | Decreasing | Increasing |

| 4.5 | Decreasing | Decreasing | Decreasing | Increasing |

| 5.5 | Decreasing | Decreasing | Decreasing | Increasing |

| 6.5 | Decreasing | Decreasing | Decreasing | Increasing |

Reaction Temperature and Time Dependence

Reaction temperature and duration are crucial parameters in the synthesis of cerium citrate. Temperature can affect the rate of complexation and the crystallinity of the resulting product. For instance, in the polymerized complex method, heating is necessary to drive the polyesterification reaction. rsc.org Studies on the synthesis of ceria nanoparticles via a complex-precipitation route using citric acid have been conducted at a constant temperature of 60°C for 30 minutes. ustb.edu.cn

The calcination temperature, a post-synthesis heat treatment step, also significantly impacts the properties of the final cerium oxide product derived from a cerium citrate precursor. Increasing calcination temperature generally leads to an increase in particle size and a decrease in surface area. worldscientific.comresearchgate.net For example, one study found that ceria powders calcined at 400°C had the maximum specific surface area, while those calcined at 500°C showed a desirable average particle size for polishing applications. worldscientific.com The duration of the reaction or aging time can also influence the characteristics of the synthesized particles. researchgate.net

Concentration Ratios of Reactants and Stabilizers

The molar ratio of reactants, specifically the ratio of the cerium salt to the citric acid (acting as both a complexing agent and stabilizer), is a determining factor in the synthesis of cerium citrate. ustb.edu.cn Varying this ratio can influence the composition of the precursor and the properties of the final material. ustb.edu.cn For example, in the synthesis of ceria nanoparticles, different molar ratios of citric acid to Ce3+ (n value) were investigated, with values of 0.25, 0.5, 0.75, and 1 being used. ustb.edu.cn It was observed that at a constant pH, increasing the n value led to an increase in the carbon, hydrogen, and oxygen content of the precursor, while the cerium content decreased. ustb.edu.cn

The concentration of stabilizers, such as citric acid and EDTA, also plays a role in controlling the properties of the resulting nanoparticles. semanticscholar.org The ratio of these stabilizers can affect the enzyme-mimetic activity of the synthesized cerium oxide nanoparticles. semanticscholar.org The choice of precursor salt and its concentration can also impact the final product. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cerium(III) chloride |

| Cerium(III) nitrate |

| Cerium carbonate |

| Cerium dioxide |

| Citric acid |

| Sodium carbonate |

| Nitric acid |

| Ethylene glycol |

| EDTA (Ethylenediaminetetraacetic acid) |

| Cerium hydroxide |

| Ce(H2Cit)3 |

| CeCit |

Role of Post-Synthesis Purification (e.g., Dialysis)

Post-synthesis purification is a critical step in the preparation of cerium-citrate compounds, particularly in the form of citrate-stabilized cerium oxide nanoparticles, to ensure the removal of contaminants and enhance product stability. Dialysis is a widely employed and effective technique for this purpose. The primary objective of dialysis in this context is to eliminate unreacted precursors, such as free cerium ions, and other reaction components not integrated into the final nanoparticle structure. nih.goviaea.org The removal of unreacted cerium is particularly important as these free ions could contribute to unintended biological effects, distinct from those of the nanoparticle form. iaea.orgresearchgate.net

The purification process often involves dialyzing the synthesized product against solutions like citric acid or water. nih.gov Dialysis against an iso-osmotic citric acid solution, for instance, serves a dual purpose: it removes unwanted reaction components and simultaneously helps to coat the nanoceria particles with citrate, which acts as a stabilizing agent to create a stable aqueous dispersion. nih.govresearchgate.net This citrate coating can halt further particle growth and aggregation, contributing to a longer shelf life for the dispersion. iaea.orgresearchgate.net

Research findings highlight the efficacy of dialysis in producing a pure and stable final product. In one study, citrate-coated nanoceria was purified by dialysis five times for 12-hour intervals against iso-osmotic citric acid. nih.gov Subsequent dialysis against water demonstrated the stability of the purified product, with only approximately 0.1% of the cerium in the nanoceria diffusing into the water over a 24-hour period. nih.gov This indicates that the citrate is strongly bound to the nanoparticle surface. The process effectively maintains a stable nanoparticle dispersion without requiring isolation of the nanoparticles through methods like precipitation. google.com

The impact of purification via dialysis is also evident in the physical characteristics of the nanoparticles. Characterization studies have been conducted to determine properties like particle size and morphology of the dialyzed product.

| Characteristic | Measurement | Source |

| Primary Particle Diameter | 4.2 nm | researchgate.net |

| Hydrodynamic Diameter (Post-Dialysis) | 10.8 nm | researchgate.net |

| Estimated Particles per Agglomerate | 5.7 | researchgate.net |

| Citrate Coating Density | 2.8 molecules/nm² | researchgate.net |

This table presents data from characterization studies performed on citrate-coated cerium oxide nanoparticles following purification by dialysis.

Advanced Characterization of Cerium Iii Citrate Formulations

Spectroscopic Analysis of Cerium(III) Citrate (B86180) Complexes

Spectroscopic techniques are indispensable for elucidating the intricate details of cerium(III) citrate's chemical structure and behavior in various formulations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Functional Groups and Bonding Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the citrate ligand and understanding how they interact with the cerium(III) ion. The coordination of citrate to cerium(III) leads to characteristic shifts in the vibrational frequencies of the carboxyl and hydroxyl groups.

In the analysis of cerium-citrate complexes, the FTIR spectra reveal important information about the bonding modes. researchgate.net For instance, the deprotonation of the alcoholic OH-groups of the citrate ligands during complex formation can be confirmed by changes in the corresponding IR spectral bands. researchgate.net When citric acid is used as a capping agent for cerium oxide nanoparticles, FTIR can detect the presence of C-H stretching vibrations from the citric acid molecules on the nanoparticle surface. malayajournal.org Specifically, bands around 2924 cm⁻¹ and 2980 cm⁻¹ are assigned to the symmetric stretching vibration of C-H. malayajournal.org The presence of a broad band around 3400 cm⁻¹ often indicates the O-H stretching frequency, suggesting the presence of residual water or hydroxyl groups. malayajournal.orgacs.org A band around 744 cm⁻¹ can confirm the Ce-O bond. researchgate.net

The interaction between cerium and the carboxylate groups of citrate results in shifts of the asymmetric and symmetric stretching vibrations of the COO⁻ groups. For example, in a Ce-EDTA complex, a related carboxylate-containing ligand, the C=O stretching vibration of the carboxyl group shifts from 1692 cm⁻¹ to 1665 cm⁻¹ upon complexation with Ce³⁺. rsc.org In studies of citrate-coated cerium oxide nanoparticles, it has been suggested that citrate complexation with the nanoceria surface involves the central carboxyl group and possibly one of its terminal carboxyl groups. researchgate.netuky.edu

Table 1: Selected FTIR Peak Assignments for Cerium-Citrate and Related Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching (water/hydroxyl) | malayajournal.orgacs.org |

| 2980, 2924 | Symmetric C-H stretching (citrate) | malayajournal.org |

| 1665 | C=O stretching (coordinated carboxylate) | rsc.org |

| 1326 | CH₂ bending vibration | malayajournal.org |

| ~744 | Ce-O stretching | researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, offering a vibrational fingerprint of the this compound complex. It is particularly useful for studying the structure of cerium-based materials in both solid and solution states.

In the context of cerium oxide nanoparticles synthesized with citrate, Raman spectroscopy is crucial for confirming the formation of the CeO₂ lattice. A prominent peak around 460-465 cm⁻¹ is characteristic of the F₂g symmetric stretching mode of the Ce-O₈ vibrational unit in the fluorite structure of ceria. nih.govacs.org The position and shape of this peak can provide information about particle size and the presence of defects. nih.gov

Furthermore, Raman spectroscopy can detect the presence of residual precursors or ligands. For instance, in cerium oxide nanoparticles synthesized from cerium nitrate (B79036), a band at approximately 1044 cm⁻¹ may indicate the presence of residual nitrate. nih.gov For citrate-coated nanoparticles, specific Raman signals can be attributed to the citrate molecule, although these may be less intense than the strong CeO₂ lattice mode. researchgate.netuky.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation of Citrate Binding

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for determining the detailed structure of this compound complexes in solution. researchgate.net The paramagnetic nature of the Ce(III) ion can lead to significant shifts and broadening of the NMR signals of the citrate ligand, providing valuable information about the binding sites and the proximity of different protons and carbons to the metal center. escholarship.org

In ¹H NMR studies, the signals of the citrate protons experience shifts upon complexation with Ce(III). researchgate.net For instance, the ¹H NMR spectrum of sodium acetate (B1210297) shows a single peak that shifts and broadens in the presence of Ce(III), with the effect increasing with higher metal concentrations. researchgate.net This paramagnetic shifting and broadening can be used to probe the coordination environment of the cerium ion. In more complex systems, such as Ce(III) complexes with macrocyclic ligands bearing alcohol groups, ¹H NMR can be used to assign the chemical shifts of the alcohol protons and study their exchange with bulk water. nih.gov

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the citrate ligand. researchgate.net Solid-state ¹³C CP MAS NMR has been used to study the composition and structure of cerium-citrate complexes, confirming the deprotonation of some of the alcoholic OH-groups of the citrate ligands during complex formation. researchgate.netresearchgate.net For citrate-coated cerium oxide nanoparticles, ¹³C solid-state NMR can help identify the surface citrate bonding structure. researchgate.netuky.edu

UV-Vis Absorption Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis absorption spectroscopy is employed to study the electronic transitions within the this compound complex and to monitor its formation and speciation in solution. The Ce(III) ion exhibits characteristic f-d electronic transitions in the UV region.

The absorption spectrum of the hydrated Ce³⁺ ion typically shows a maximum around 250 nm (40,000 cm⁻¹). acs.org Upon complexation with citrate, changes in the position and intensity of these absorption bands are observed, indicating the formation of the cerium-citrate complex. csic.es The appearance of isosbestic points in the spectra as the citrate concentration is varied suggests an equilibrium between different species in solution. acs.org

For cerium oxide nanoparticles, UV-Vis spectroscopy can provide information about the oxidation state of cerium. The absorption peak range of 230–260 nm is often associated with a predominance of the Ce³⁺ state, while the 300–400 nm range corresponds to the Ce⁴⁺ state. researchgate.net In studies of citrate-stabilized cerium oxide nanoparticles, an absorption peak at 308 nm has been observed, suggesting a significant presence of Ce³⁺. researchgate.net The optical band gap of cerium-based nanomaterials can also be determined from their UV-Vis absorption spectra. scielo.br

Table 2: UV-Vis Absorption Maxima for Cerium Species

| Species | Wavelength (nm) | Notes | Reference |

| Hydrated Ce³⁺ | 250 | f-d transition | acs.org |

| Ce-citrate-6 particles | 308 | Predominantly Ce³⁺ state | researchgate.net |

| Ce(NO₃)₃ | 265 | In ethanolic solution | researchgate.net |

Time-Resolved Laser-Induced Fluorescence Spectroscopy for Lanthanide/Actinide Citrate Speciation

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the speciation of fluorescent metal ions, including lanthanides like cerium(III). researchgate.net TRLFS can differentiate between various chemical species in solution by analyzing their distinct fluorescence emission spectra and decay lifetimes. researchgate.net

While cerium(III) itself has a weak luminescence in aqueous solution, TRLFS studies often use other fluorescent lanthanides like europium(III) or actinides like curium(III) as probes to understand the complexation behavior of trivalent f-elements with citrate. hzdr.de These studies are relevant as citrate complexes are a dominant form of trivalent lanthanides and actinides under certain biological conditions. researchgate.net TRLFS can provide speciation information at very low concentrations, which is crucial for understanding the behavior of these elements in biological and environmental systems. hzdr.depnnl.gov The technique has been used to investigate the chemical speciation of trivalent f-elements in simulated digestive juices, highlighting the importance of organic species in complex biological media. hzdr.de

Morphological and Structural Characterization of this compound and Derived Nanomaterials

The morphology and crystal structure of solid-state this compound and, more commonly, cerium oxide nanomaterials derived using citrate as a capping or structure-directing agent, are critical to their properties and applications. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) are routinely used for this purpose.

Citrate-coated cerium oxide nanoparticles synthesized via hydrothermal methods have been characterized as hexagonal primary particles with diameters around 4.2 nm. researchgate.netuky.edu These primary particles can form agglomerates with a hydrodynamic diameter of approximately 10.8 nm. researchgate.netuky.edu TEM analysis of cerium oxide nanoparticles synthesized using dibasic ammonium (B1175870) citrate has revealed the formation of nanorods. rsc.org In other preparations, spherical nanoparticles with sizes ranging from 3-5 nm have been observed. mdpi.comnih.gov

X-ray diffraction (XRD) is used to determine the crystal structure and crystallite size of these nanomaterials. For cerium oxide nanoparticles, XRD patterns typically confirm a face-centered cubic (FCC) fluorite structure. malayajournal.orgmdpi.com The mean crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation. malayajournal.orgnih.gov For example, ceria nanoparticles synthesized by a sol-gel method were found to have a crystallite size of 19 nm. malayajournal.org

Transmission Electron Microscopy (TEM) for Primary Particle Size and Morphology

Transmission Electron Microscopy (TEM) is a crucial technique for visualizing the primary size and shape of nanoparticles derived from this compound precursors. High-resolution TEM (HRTEM) can further reveal the atomic lattice of the crystalline material.

Studies utilizing TEM have shown that nanoparticles synthesized using citrate as a stabilizing agent are often quasi-spherical and can be monodisperse. researchgate.net The primary particle size is typically in the range of a few nanometers. For instance, hydrothermal synthesis using citric acid as a stabilizing agent has produced hexagonal primary particles with a diameter of 4.2 nm. uky.eduresearchgate.net Other synthesis methods, such as the aqueous citrate-nitrate gel combustion technique, have yielded spherical particles in the 4-5 nm range. asianpubs.orgasianpubs.org Similarly, cerium oxide nanoparticles synthesized from cerium(III) nitrate and citric acid have been measured to be between 3-5 nm. nih.gov

Table 1: TEM Findings for Citrate-Stabilized Cerium Nanoparticles

| Parameter | Finding | Reference |

|---|---|---|

| Morphology | Quasi-spherical, Hexagonal | researchgate.netuky.eduresearchgate.net |

| Primary Particle Size | 3-5 nm | nih.gov |

| Primary Particle Size | 4-5 nm | asianpubs.orgasianpubs.org |

| Primary Particle Size | 4.2 nm | uky.eduresearchgate.net |

| Primary Particle Size | ~10 nm | mdpi.com |

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features

SEM analyses have confirmed the spherical morphology of particles and have also shown the formation of clusters or agglomerates. smf.mx The technique is also used to analyze the surface of materials where cerium citrate is used as a component, such as in corrosion-inhibiting coatings on alloys. bg.ac.rs In the context of composite materials, SEM can reveal how nanoparticles are distributed within a matrix, for example, showing proper dispersion and distribution of cerium oxide nanoparticles in thin-film nanocomposite membranes. d-nb.info

Table 2: SEM Findings for this compound Formulations

| Feature | Observation | Reference |

|---|---|---|

| Particle Morphology | Spherical particles, formation of clusters | smf.mx |

| Surface Analysis | Analysis of intermetallic compounds and surface morphology | bg.ac.rs |

| Composite Morphology | Shows distribution of nanoparticles within a polymer matrix | d-nb.info |

X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Particle Size

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, identifying the phase of the material, and estimating the crystallite size. For materials synthesized using this compound, XRD patterns typically confirm the formation of crystalline cerium oxide (CeO₂).

The diffraction peaks are indexed to the face-centered cubic (fcc) fluorite structure of CeO₂, which is the common phase for nanoceria. asianpubs.orgsmf.mx The sharpness and intensity of the XRD peaks are indicative of the material's crystallinity; sharper peaks suggest higher crystallinity, which can be influenced by factors like calcination temperature. mdpi.com The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This method has been used to determine average crystallite sizes of approximately 5 nm to 20 nm in different studies. asianpubs.orgasianpubs.orgnih.govsmf.mx The use of citrate as a ligand can also influence the resulting crystalline phase of cerium-containing compounds like cerium phosphate. rsc.org

Table 3: XRD Analysis of this compound-Derived Nanoparticles

| Parameter | Finding | Reference |

|---|---|---|

| Crystal Structure | Face-centered cubic (fcc) fluorite structure (CeO₂) | asianpubs.orgsmf.mx |

| Phase Purity | Confirmed by matching with standard data (JCPDS 34-0394) | asianpubs.org |

| Crystallite Size | ~5 nm | asianpubs.orgasianpubs.org |

| Crystallite Size | 3-5 nm | nih.gov |

| Crystallite Size | ~20 nm | smf.mx |

| Influence of Citrate | Can influence the resulting crystalline phase | rsc.org |

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Agglomeration State

Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles suspended in a liquid. horiba.com This size includes the primary particle core along with any coating molecules and the associated solvent layer. It is a key technique for assessing the extent of particle agglomeration or aggregation in solution.

For citrate-coated nanoparticles, DLS measurements have revealed hydrodynamic diameters that are typically larger than the primary particle sizes observed by TEM, indicating some degree of agglomeration. For example, citrate-stabilized cerium oxide nanoparticles with a primary size of ~1 nm were found to have a hydrodynamic size of 3.1 nm. nih.gov In another study, primary particles of 4.2 nm exhibited a hydrodynamic diameter of 10.8 nm, with each agglomerate estimated to contain an average of 5.7 particles. uky.eduresearchgate.net DLS has also detected larger aggregates, with diameters ranging from 60 to 120 nm in some colloidal solutions. nih.gov

Table 4: DLS Data for Citrate-Coated Cerium Nanoparticles

| Parameter | Measurement | Reference |

|---|---|---|

| Hydrodynamic Diameter | 3.1 nm | nih.gov |

| Hydrodynamic Diameter | 5-7 nm | researchgate.net |

| Hydrodynamic Diameter | 10.8 nm | uky.eduresearchgate.net |

| Agglomerate Size | 60-120 nm | nih.gov |

| Agglomerate Composition | Estimated average of 5.7 primary particles per agglomerate | uky.edu |

Electron Energy Loss Spectroscopy (EELS) for Elemental Composition and Oxidation States

Electron Energy Loss Spectroscopy (EELS), often coupled with TEM, is a powerful tool for probing the elemental composition and, crucially, the electronic structure of a material. For cerium-based materials, EELS is particularly valuable for determining the ratio of Ce³⁺ to Ce⁴⁺ oxidation states. nist.govresearchgate.net

The ability of cerium to cycle between the +3 and +4 oxidation states is central to its catalytic and antioxidant properties. nih.gov EELS analysis of the cerium M₄,₅ edges can quantify this valence state. Studies on nanoceria have shown that exposure to citric acid can lead to a relative enrichment of the Ce³⁺ state on the particle surface. nih.gov This technique allows for a detailed investigation of the redox chemistry at the nanoscale. mdpi.com Orthogonal analysis using both EELS and X-ray photoelectron spectroscopy (XPS) has been employed to provide robust, quantitative measurements of the Ce³⁺/Ce⁴⁺ ratio in various nanoceria materials. nist.govnist.gov

Table 5: EELS Analysis of Cerium-Based Nanomaterials

| Analysis Target | Finding | Reference |

|---|---|---|

| Oxidation State | Determines the ratio of Ce³⁺ to Ce⁴⁺ | nist.govresearchgate.net |

| Surface Chemistry | Citric acid exposure can enrich Ce³⁺ on the nanoparticle surface | nih.gov |

| Elemental Mapping | Provides elemental maps of Ce, O, and other elements | mdpi.com |

| Orthogonal Analysis | Used in conjunction with XPS for quantitative oxidation state analysis | nist.gov |

Thermal and Surface Characterization of this compound Composites

The thermal stability and decomposition behavior of this compound and its composites are critical for applications involving high temperatures, such as catalysis. Surface characterization provides information on the interaction between this compound and other components in a composite material.

Thermogravimetric Analysis (TGA) for Ligand Quantification and Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of surface-bound ligands, such as citrate, and to study the thermal decomposition pathway of this compound precursors.

TGA thermograms of cerium-citrate precursors show distinct weight loss steps. An initial weight loss below 200°C is typically associated with the removal of adsorbed and hydration water. naturalspublishing.com A more significant weight loss at higher temperatures (e.g., up to ~400°C) corresponds to the oxidative decomposition of the citrate complex, leading to the formation of cerium oxide (CeO₂). naturalspublishing.comsci-hub.se The final residual mass corresponds to the stable CeO₂ product. nih.gov TGA, often paired with Differential Scanning Calorimetry (DSC), can also reveal the temperatures of decomposition events, which is crucial when this compound is used as a combustion catalyst in materials like propellants. rsc.org Studies show that the molar ratio of cerium to citric acid in the precursor can influence the decomposition temperature. sci-hub.se

Table 6: TGA Findings for Cerium-Citrate Precursors

| Temperature Range | Event | Reference |

|---|---|---|

| 70 - 190 °C | Minimal weight loss due to hydration | naturalspublishing.com |

| 190 - 390 °C | Major weight loss from decomposition of organic species | naturalspublishing.com |

| 390 - 900 °C | Stable plateau indicating formation of nano-crystalline CeO₂ | naturalspublishing.com |

| Final Product | Final residue identified as CeO₂ | nih.gov |

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential is a critical parameter for characterizing the surface charge of nanoparticles in a colloidal suspension, providing insight into their stability. It is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and is one of the fundamental parameters known to affect stability. Its measurement provides a prediction of the stability of a colloidal system; particles with a high absolute zeta potential are electrically stabilized, while particles with a low absolute zeta potential tend to coagulate or flocculate.

In the context of this compound formulations, the citrate anion, which is used as a stabilizing agent, adsorbs to the surface of the cerium oxide nanoparticles. researchgate.netbeilstein-journals.org This adsorption imparts a surface charge, which is crucial for maintaining a stable dispersion and preventing particle aggregation. researchgate.netbeilstein-journals.org The effectiveness of citric acid as a stabilizer is influenced by the initial surface charge of the cerium nanoparticles. rsc.org

Research has shown that the addition of aqueous citric acid can significantly alter the zeta potential of cerium particle suspensions. rsc.org In one study, the addition of citric acid to a suspension of cerium particles with an initially positive surface charge led to a reduction in the zeta potential by approximately 80% to +9.19 ± 1.43 mV. rsc.org This neutralization of the surface charge occurred because the citrate anions were electrostatically attracted to the positively charged particle surfaces. rsc.org

The surrounding medium also plays a significant role in the zeta potential and, consequently, the colloidal stability of citrate-coated cerium oxide nanoparticles. For instance, the zeta potential of citrate-coated cerium oxide nanoparticles was found to be -37.9 mV in ultrapure water, indicating good stability. tandfonline.com However, in freshwater, the zeta potential decreased to -15.7 mV, leading to aggregation and sedimentation. tandfonline.com This highlights the influence of ionic strength and the presence of other species in the medium on the stability of the nanoparticle dispersion.

The stability of these nanoparticles can be enhanced through various surface modifications. Studies have explored the use of different coatings, such as polymers, to improve colloidal stability in various environments, including those with high ionic strengths and in cell culture media. acs.orgrsc.org For example, poly(acrylic acid) has been shown to be effective in maintaining long-term dispersion stability. acs.orgrsc.org

The following table summarizes zeta potential values for citrate-coated cerium oxide nanoparticles under different conditions as reported in the literature.

| Formulation | Medium | Zeta Potential (mV) | Reference |

| Citrate-CeO2 | Ultrapure Water | -37.9 | tandfonline.com |

| Citrate-CeO2 | Freshwater | -15.7 | tandfonline.com |

| Ce particles with aqueous citric acid | Not specified | +9.19 ± 1.43 | rsc.org |

Chemical Behavior and Reactivity Mechanisms of Cerium Iii Citrate

Complexation Dynamics and Stoichiometry of Cerium(III) with Citrate (B86180)

The interaction between cerium(III) and citrate is characterized by the formation of various complex species, influenced by factors such as pH and the molar ratio of the reactants.

Investigations into Cerium(III)-Citrate Binary and Ternary Complexes

Cerium(III) ions readily form complexes with citric acid, a multidentate ligand. researchgate.net Research has identified the formation of both binary and ternary complexes. Binary complexes involve only cerium and citrate, while ternary complexes can include other ligands or ions. For instance, in the presence of other complexing agents like HEDTA (N-(2-hydroxyethyl)ethylenediaminetriacetic acid), a ternary neodymium-HEDTA-citrate complex with a 1:1:1 stoichiometry has been characterized. acs.org Similarly, ternary complexes of cerium(IV) with formazan (B1609692) and cetylpyridinium (B1207926) bromide have been reported to form a 1:1:1 molar ratio. bu.edu.eg The formation of these complex structures is a stepwise process. researchgate.net

In aqueous solutions, gadolinium(III), a lanthanide chemically similar to cerium, is known to form bis-citrate complexes. mdpi.com The potential for tris-complex formation with some lanthanides has also been suggested based on ion exchange data. mdpi.com The study of cerium(III) complexation with various ligands, including those of biological relevance, is an active area of research. researchgate.netresearchgate.net

Multi-dentate Binding Modes of Citrate Ligand to Cerium(III) Centers

Citric acid's structure, featuring three carboxyl groups and one hydroxyl group, allows for multiple binding modes to the cerium(III) center. researchgate.net This multi-dentate nature is crucial for the formation of stable complexes. The citrate ion can coordinate to the metal center through the hydroxyl group and one of the oxygen atoms of the central carboxyl group, forming a stable five-membered ring. researchgate.net Spectroscopic studies have indicated that citrate complexation with the nanoceria surface involves the central carboxyl group geminal to the hydroxyl group and potentially one of its terminal carboxyl groups. uky.edu The coordination can vary, with citrate ligands bridging multiple metal sites in more complex structures. researchgate.net

The coordination number of the metal ion in these complexes can range from 8 to 10, with various coordination modes observed. researchgate.net For example, three of the four distinct citrate groups in a lead-citrate complex exhibit tridentate chelation to a lead site through two carboxylate oxygen donors and the hydroxyl group. researchgate.net

Role of Hydroxyl Group Deprotonation in Cerium(III)-Citrate Coordination

The deprotonation of the hydroxyl group of the citrate ligand plays a significant role in the coordination with cerium(III). Spectroscopic evidence suggests that coordination can occur through the deprotonated hydroxyl group. ajol.info For instance, in the formation of cerium citric and tartaric complexes in ethylene (B1197577) glycol solutions, deprotonation of some of the alcoholic OH-groups of the citrate ligands has been confirmed. researchgate.net This deprotonation can be influenced by the pH of the solution. nih.gov At higher pH values, the deprotonation of hydroxyl groups on ligands like gluconate, which is structurally similar to citrate, becomes more prevalent, leading to changes in complex speciation. nih.govacs.org

Stability Constants and pH Dependence of Cerium(III)-Citrate Complexes

The stability of cerium(III)-citrate complexes is highly dependent on the pH of the solution. The stability of europium(III)-citrate complexes, used as an analogue for trivalent actinides, increases with a rise in pH. researchgate.net This suggests that citric acid can form stable complexes, particularly in neutral and alkaline conditions. researchgate.net

Potentiometric titrations have been employed to determine the stability constants of these complexes over a wide pH range. researchgate.net For gadolinium(III), another lanthanide, the formation of various citrate complexes with different protonation states has been studied, and their stability constants have been determined. nih.gov The stepwise dissociation constants of citric acid are crucial in these calculations. nih.gov The table below presents the stability constants for various gadolinium(III) citrate complexes, which can serve as a reference for understanding cerium(III) citrate complexation.

| Equilibrium | logK, pKa, or logβ |

| H₄L ⇆ H₃L⁻ + H⁺ | pKₐ₁ = 3.09 ± 0.01 |

| H₃L⁻ ⇆ H₂L²⁻ + H⁺ | pKₐ₂ = 4.63 ± 0.02 |

| H₂L²⁻ ⇆ HL³⁻ + H⁺ | pKₐ₃ = 5.85 ± 0.03 |

| Gd³⁺ + H₃L⁻ ⇆ [Gd(H₃L)]²⁺ | logβ = 4.08 ± 0.08 |

| Gd³⁺ + H₂L²⁻ ⇆ [Gd(H₂L)]⁺ | logβ = 7.14 ± 0.05 |

| Gd³⁺ + HL³⁻ ⇆ [Gd(HL)]⁰ | logβ = 10.32 ± 0.03 |

| Gd³⁺ + L⁴⁻ ⇆ [Gd(L)]⁻ | logβ = 12.01 ± 0.04 |

| [Gd(H₂L)]⁺ + H₂L²⁻ ⇆ [Gd(H₂L)₂]⁻ | logK = 3.49 ± 0.09 |

| [Gd(HL)]⁰ + HL³⁻ ⇆ [Gd(HL)₂]³⁻ | logK = 2.9 ± 0.1 |

| Data adapted from a study on Gadolinium(III) citrate complexes, which are chemically similar to Cerium(III) complexes. nih.gov |

Redox Activity and Catalytic Properties of this compound Systems

The chemical behavior of cerium is significantly influenced by the facile interconversion between its +3 and +4 oxidation states.

Interconversion Between Ce³⁺ and Ce⁴⁺ Oxidation States and Oxygen Vacancy Dynamics

The redox chemistry of cerium is central to its catalytic activity and is characterized by the reversible switching between the Ce³⁺ and Ce⁴⁺ oxidation states. researchgate.netdiva-portal.orgarxiv.org This interconversion is intimately linked to the presence and dynamics of oxygen vacancies in cerium oxide structures. diva-portal.orgnih.gov The formation of an oxygen vacancy is often accompanied by the reduction of two neighboring Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality. semanticscholar.org

The ratio of Ce³⁺ to Ce⁴⁺ on the surface of ceria nanoparticles is a critical factor influencing their catalytic and antioxidant properties. semanticscholar.org This ratio can be affected by various factors, including particle size and the surrounding chemical environment. semanticscholar.org For example, in acidic environments, citric acid can complex with cerium and influence the dissolution of nanoceria, a process mediated by the Ce³⁺/Ce⁴⁺ redox couple. nih.gov

The presence of oxygen vacancies creates active sites on the ceria surface. researchgate.net The filling of these vacancies, for instance by the dissociation of CO₂, can influence the catalytic process. acs.org The dynamics of these vacancies, including their formation, migration, and interaction with adsorbed species, are crucial for understanding the catalytic mechanisms of ceria-based systems. researchgate.net The stability and activity of these vacancies can differ depending on the crystal facet of the ceria. researchgate.net Doping ceria with other elements can also promote the formation of oxygen vacancies and enhance catalytic activity. researchgate.netsapub.org

Enzyme Mimetic Activities of Cerium Oxide Nanoparticles Stabilized by Citrate

Citrate-stabilized cerium oxide nanoparticles (CeNPs) exhibit notable enzyme-like activities, particularly mimicking superoxide (B77818) dismutase (SOD) and catalase (CAT). acs.orgmdpi.comdovepress.com These nanozymes possess potent antioxidant properties, making them a subject of interest for conditions associated with oxidative stress. mdpi.comnih.gov The catalytic prowess of these nanoparticles stems from the ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states and the presence of oxygen vacancies on the nanoparticle surface. acs.orgmdpi.comsemanticscholar.orgucf.edu

The SOD-mimetic activity involves the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). mdpi.com This activity is predominantly associated with a higher ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface. mdpi.comnih.gov In contrast, the catalase-mimetic activity, which involves the decomposition of hydrogen peroxide into water and oxygen, is linked to a higher proportion of Ce⁴⁺ ions. mdpi.comdovepress.comrsc.org The reversible nature of the Ce³⁺/Ce⁴⁺ redox couple allows the nanoparticles to act as a regenerative antioxidant system. mdpi.com

Studies have shown that the method of synthesis and the stabilizers used, such as different ratios of citric acid and EDTA, can influence the enzyme-mimetic activities of CeNPs. mdpi.comnih.gov For instance, CeNPs stabilized with varying ratios of citric acid and EDTA displayed different levels of catalase- and SOD-mimetic activity. mdpi.comnih.gov The particle size also plays a crucial role; smaller nanoparticles tend to have a higher Ce³⁺ content, which enhances their SOD-like activity. mdpi.comrsc.orgnih.gov

The table below summarizes the enzyme-mimetic activities of citrate-stabilized cerium oxide nanoparticles.

| Enzyme Mimicked | Reactant | Products | Dominant Cerium Oxidation State |

| Superoxide Dismutase (SOD) | Superoxide (O₂•⁻) | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) | Ce³⁺ |

| Catalase (CAT) | Hydrogen Peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) | Ce⁴⁺ |

Mechanisms of Radical Scavenging and Reactive Oxygen Species Neutralization

The primary mechanism by which citrate-stabilized cerium oxide nanoparticles neutralize reactive oxygen species (ROS) is through their redox-active nature. semanticscholar.orgucf.edu The nanoparticles can effectively scavenge superoxide radicals and decompose hydrogen peroxide, thus mitigating oxidative stress. acs.orgsemanticscholar.org This dual-enzyme mimetic capability allows for a comprehensive defense against two major forms of ROS. mdpi.com

The scavenging of superoxide radicals is directly linked to the concentration of Ce³⁺ ions on the nanoparticle surface. nih.govrsc.orgnih.gov The reaction proceeds through the oxidation of Ce³⁺ to Ce⁴⁺ as the superoxide radical is reduced. nih.gov Conversely, the neutralization of hydrogen peroxide involves the reduction of Ce⁴⁺ to Ce³⁺. rsc.org This cyclical process allows the nanoparticles to act as a sustainable antioxidant. mdpi.com

Research has demonstrated that the surface chemistry of the nanoparticles is integral to their radical scavenging ability. nih.gov The presence of citrate as a stabilizer can influence the surface properties and, consequently, the antioxidant efficacy. frontiersin.org Furthermore, these nanoparticles have been shown to reduce levels of reactive nitrogen species (RNS), such as peroxynitrite, in addition to ROS. ucf.edu

The table below outlines the radical scavenging mechanisms.

| Reactive Species | Nanoparticle Action | Key Cerium Transition |

| Superoxide (O₂•⁻) | Scavenging | Ce³⁺ → Ce⁴⁺ |

| Hydrogen Peroxide (H₂O₂) | Decomposition | Ce⁴⁺ → Ce³⁺ |

| Peroxynitrite (ONOO⁻) | Accelerated decay | Dependent on Ce³⁺ surface levels |

Cerium(III) Catalysis in Oxidation Reactions (e.g., Bromate (B103136) Oxidation of Citric Acid)

The proposed mechanism involves the formation of a binary complex between cerium(III) and citric acid. researchgate.net This complex then reacts with acid bromate to form a ternary complex, which subsequently decomposes to yield the final products and regenerates the cerium(III) catalyst. researchgate.net The rate of the reaction is influenced by the concentrations of bromate, citric acid, and the cerium(III) catalyst. researchgate.net The reaction exhibits first-order kinetics with respect to the bromate concentration and less than unit order with respect to both citric acid and cerium(III) concentrations. researchgate.net The color of the solution oscillates between colorless (indicative of Ce³⁺) and yellow (indicative of Ce⁴⁺) as the reaction progresses. usp.br

The table below details the key steps in the cerium(III)-catalyzed oxidation of citric acid by bromate.

| Step | Description |

| 1 | Formation of a Ce(III)-citric acid binary complex. |

| 2 | Reaction with acid bromate to form a ternary complex. |

| 3 | Decomposition of the ternary complex into products. |

| 4 | Regeneration of the Ce(III) catalyst. |

Divergent Reactivity Studies with Organic Ligands

Recent research has explored the reactivity of cerium(III) complexes with various organic ligands, revealing divergent reaction pathways. rsc.orgresearchgate.netresearchgate.net For instance, the reaction of cerium(III) yldiide complexes with carbon monoxide (CO) demonstrates how the nature of the organic ligand can dictate the final product. rsc.orgresearchgate.netresearchgate.net

In one case, a sulfur-tethered yldiide complex of cerium(III) reacts with CO to form a ketenyl complex, with the release of triphenylphosphine (B44618) (PPh₃). rsc.orgresearchgate.netresearchgate.net In contrast, a tosyl-substituted yldiide complex reacts with CO to produce triphenylphosphinecarboxide (Ph₃PCCO) and a sulfinato ligand. rsc.orgresearchgate.netresearchgate.net Computational analysis suggests that this difference in reactivity is due to the relative stability of the initial isomers formed in each reaction mechanism. rsc.orgresearchgate.netresearchgate.net These studies highlight the tunability of cerium(III)'s reactivity through the careful selection of organic ligands. rsc.orgresearchgate.netresearchgate.netacs.org

The table below illustrates the divergent reactivity of cerium(III) yldiide complexes with carbon monoxide.

| Yldiide Ligand | Reactant | Products |

| Sulfur-tethered | Carbon Monoxide (CO) | Ketenyl complex, Triphenylphosphine (PPh₃) |

| Tosyl-substituted | Carbon Monoxide (CO) | Triphenylphosphinecarboxide (Ph₃PCCO), Sulfinato ligand |

Interactions with Other Chemical Species

Complex Formation with Other Carboxylic Acids (e.g., Diglycolic Acid)

Cerium(III) ions are known to form complexes with various carboxylic acids. nih.govnih.govacs.org The interaction between hydrated Ce³⁺ and carboxylates is of fundamental interest. nih.govnih.govacs.org While hydrated Ce³⁺ exhibits fluorescence, the addition of carboxylic acids can quench this fluorescence upon the formation of Ce³⁺-carboxylate complexes. nih.govnih.govacs.org

Anomalously strong complex formation has been observed between Ce³⁺ and diglycolic acid (DGA) compared to other carboxylic acids. nih.govnih.govacs.org This enhanced binding is attributed to a chelate effect, where the central oxygen atom of DGA participates in the formation of a stable five-membered ring with the cerium ion. nih.govnih.gov The complex-formation constants for Ce³⁺ with DGA have been determined using absorption and emission spectroscopy. nih.govnih.govacs.org The strength of this interaction makes DGA an effective sequestering agent for cerium ions. researchgate.net

The table below presents the complex-formation constants for Ce³⁺ with diglycolic acid at a specific pH.

| pH | Complex-Formation Constant (Kabs) (M⁻¹) | Complex-Formation Constant (Kem) (M⁻¹) |

| 3.00 | 1.10 × 10³ | 1.13 × 10³ |

Data obtained from absorption (Kabs) and emission (Kem) spectra at an ionic strength of 0.1 M and room temperature. nih.gov

Solvent Extraction Mechanisms of Cerium(III) from Complex Media

Solvent extraction is a widely used technique for the separation and purification of cerium(III) from various aqueous solutions, including those containing citrate. deswater.comresearchgate.netmdpi.com The efficiency of the extraction process is influenced by several factors, such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent. researchgate.netnih.gov

In citrate-containing media, the extraction of cerium can be complex due to the formation of cerium-citrate species in the aqueous phase. deswater.comresearchgate.net The extraction of cerium(IV) from a citric acid solution using Di-2-ethylhexyl phosphoric acid (D2EHPA) in kerosene (B1165875) has been investigated. researchgate.net The extraction efficiency was found to increase with an increasing concentration of D2EHPA and decrease with an increasing concentration of citric acid at a pH of 4. deswater.com The extracted species was identified as [Ce(H₂Cit)₂·2A(HA)], where HA represents D2EHPA. deswater.com

The separation of cerium from other rare earth elements is a significant application of solvent extraction. mdpi.com The use of specific extractants and complexing agents can enhance the selectivity of the separation process. deswater.commdpi.com For example, the separation factor between cerium and lanthanum can be optimized by controlling the pH of the aqueous phase during extraction with Cyanex® 272. mdpi.com

The table below summarizes the key parameters influencing the solvent extraction of cerium.

| Parameter | Influence on Extraction Efficiency |

| pH | Highly influential; optimal pH enhances extraction. researchgate.netnih.gov |

| Extractant Concentration | Increased concentration generally improves extraction. deswater.com |

| Citric Acid Concentration | Increased concentration can decrease extraction efficiency. deswater.com |

| Temperature | Can affect the thermodynamics of the extraction process. deswater.com |

Applications of Cerium Iii Citrate in Materials Science and Environmental Contexts

Catalytic Applications Beyond Biological Systems

The utility of cerium(III) citrate (B86180) extends significantly into non-biological catalytic systems, primarily through its role as a precursor to cerium oxide (ceria, CeO₂), a highly effective catalyst. The citrate method of synthesis is particularly advantageous for producing high-surface-area, nanostructured ceria with enhanced catalytic activity.

Oxidative Catalysis in Industrial Processes

Cerium-based catalysts are integral to numerous industrial oxidative processes, including the oxidation of hydrocarbons and the abatement of volatile organic compounds (VOCs). nih.govmdpi.com The performance of these catalysts is heavily dependent on the physical and chemical properties of the ceria support, such as its oxygen storage capacity and redox behavior. mdpi.com

The synthesis of ceria catalysts from cerium(III) citrate precursors allows for precise control over the nanoparticle size and morphology, which in turn influences the catalytic efficiency. The citrate method involves the thermal decomposition of a cerium citrate complex, which yields highly dispersed ceria nanoparticles with a large surface area, a crucial factor for catalytic reactions. This method is favored for its simplicity and ability to produce homogenous materials.

Research has demonstrated that ceria-based catalysts are effective in the total oxidation of various hazardous pollutants, including chlorohydrocarbons, aromatic hydrocarbons, and soot from diesel engine exhaust. mdpi.com The mechanism of action typically involves the Mars-van Krevelen mechanism, where the lattice oxygen from the ceria participates in the oxidation of the reactant, followed by the replenishment of the lattice oxygen by gas-phase oxygen. The ease with which cerium can cycle between its Ce³⁺ and Ce⁴⁺ oxidation states facilitates this process. mdpi.com

Applications in Engine Exhaust Purification and Fuel Additives

Cerium compounds play a vital role in the purification of engine exhaust gases, particularly in diesel engines. As a fuel additive, cerium-based compounds, often in the form of cerium oxide nanoparticles, act as a catalyst to promote the combustion of soot trapped in diesel particulate filters (DPFs). jlmlubricants.comsae.org This catalytic activity lowers the temperature required for soot ignition, enabling the DPF to regenerate at the lower exhaust temperatures typical of normal driving conditions. osti.govtdiclub.com

The addition of cerium-based additives to diesel fuel can lead to a significant reduction in particulate matter emissions. sae.orgdieselnet.com Commercial fuel additives sometimes combine cerium with other catalytic metals, such as platinum or iron, to further enhance the efficiency of DPF regeneration. jlmlubricants.comsae.org The cerium component, often derived from precursors like this compound, facilitates the initial oxidation of soot at lower temperatures, while the other metals can broaden the effective temperature range for combustion. jlmlubricants.com

The benefits of using cerium-based fuel additives include more complete soot removal, reduced DPF blockages, and potentially improved fuel economy due to lower backpressure in the exhaust system. tdiclub.com Studies have shown that these additives can reduce particulate emissions by up to 25%. dieselnet.com

Effects of Cerium-Based Fuel Additives on Diesel Engine Emissions

| Parameter | Effect of Cerium Additive | Reference |

|---|---|---|

| Particulate Matter (Soot) | Significant reduction in emissions | sae.orgdieselnet.com |

| DPF Regeneration Temperature | Lowers the required temperature for soot combustion | osti.govtdiclub.com |

| Gaseous Pollutants (CO, Hydrocarbons) | Reduction in emissions | nih.gov |

| Fuel Economy | Potential for improvement | tdiclub.comdieselnet.com |

Role in CO Oxidation Catalysis

This compound is a key precursor in the synthesis of highly active catalysts for the oxidation of carbon monoxide (CO), a major air pollutant. The citrate method produces highly dispersed cerium oxide (CeO₂) and cobalt oxide (Co₃O₄) materials that exhibit exceptional catalytic activity for CO oxidation. dnu.dp.ua

In a study utilizing the citrate method, binary Co₃O₄–CeO₂ oxide systems demonstrated significantly higher activity than the individual oxides. A system with a Co:Ce molar ratio of 10:1 showed the complete conversion of CO at a remarkably low temperature of 148°C. dnu.dp.ua The high catalytic activity is attributed to the well-dispersed nature of the oxide particles and the formation of active mobile oxygen at the interface between the Co₃O₄ and CeO₂ particles. dnu.dp.ua

The synthesis process from cerium citrate leads to smaller crystallite sizes for both Co₃O₄ and CeO₂ in the binary oxide system compared to the individual oxides. This increased dispersion and higher specific surface area are key factors in the enhanced catalytic performance. dnu.dp.ua The synergistic interaction between the copper and cerium oxides in catalysts prepared from cerium precursors also plays a crucial role in their high reducibility and activity for CO oxidation. nju.edu.cn

Performance of Co-Ce Oxide Catalysts from Citrate Method for CO Oxidation

| Catalyst System | Temperature for Complete CO Conversion | Key Findings | Reference |

|---|---|---|---|

| Binary Co₃O₄–CeO₂ (Co:Ce = 10:1) | 148°C | Highest catalytic activity observed. | dnu.dp.ua |

| Individual Co₃O₄ | Higher than binary system | Lower activity compared to the mixed oxide. | dnu.dp.ua |

| Individual CeO₂ | Higher than binary system | Lower activity compared to the mixed oxide. | dnu.dp.ua |

Advanced Materials and Coatings

This compound is instrumental in the fabrication of advanced materials and protective coatings, owing to the desirable properties of the cerium compounds derived from it. These applications range from blocking harmful ultraviolet radiation to enhancing the high-temperature resilience of metal alloys.

Development of UV Absorbing Materials and Coatings

Cerium compounds, particularly cerium oxide nanoparticles, are highly effective at absorbing ultraviolet (UV) radiation, making them valuable components in UV-protective materials and coatings. rsc.orgnih.gov These materials can be incorporated into various products, including sunscreens, transparent films, and protective coatings for sensitive substrates. nih.govresearchgate.net

The synthesis of cerium oxide nanoparticles often employs precursors such as this compound. The use of citrate as a capping agent during synthesis can help control particle size and ensure a stable dispersion of the nanoparticles. researchgate.net The resulting ceria nanoparticles exhibit strong UV absorption while remaining transparent in the visible light spectrum, a crucial property for clear coatings. rsc.org

Research has shown that thin films of cerium oxide can provide significant protection against UV radiation. researchgate.net In some cases, cerium oxide has been proposed as a more effective and potentially safer alternative to other inorganic UV absorbers like titanium dioxide and zinc oxide. researchgate.netresearchgate.net The UV-shielding properties of cerium-based materials are being explored for a wide range of applications, from cosmetics to the protection of electronics and cultural artifacts from UV degradation. researchgate.netceramics.org

UV Absorption Properties of Cerium-Based Materials

| Material | Key UV-Protective Feature | Potential Application | Reference |

|---|---|---|---|

| Cerium Oxide Nanoparticles | Strong UV absorption, transparent to visible light | Clear coatings, sunscreens, protective films | rsc.orgresearchgate.net |

| Cerium(III) Phosphate | High UV absorption and low photocatalytic activity | Sunscreen cosmetics | nih.gov |

| Citrate-Coated Ceria Nanoparticles | Stable dispersion with UV-absorbing properties | UV-protective formulations | researchgate.net |

Use in Heat Resistant Alloy Coatings

Cerium is utilized as an alloying element to enhance the high-temperature performance of metals, particularly aluminum alloys. The addition of cerium can improve the mechanical properties of these alloys at elevated temperatures. researchgate.net Furthermore, cerium compounds are being investigated for use in thermal barrier coatings (TBCs), which are advanced materials used to protect components in high-temperature environments, such as gas turbines. researchgate.net

While this compound is not directly used as a coating, it can serve as a precursor for the synthesis of cerium-based oxides that are incorporated into these heat-resistant systems. For instance, lanthanum-cerium oxide (La₂Ce₂O₇) has been identified as a promising material for TBCs due to its low thermal conductivity and high thermal expansion coefficient. researchgate.net

The role of cerium in these applications is to improve the thermal stability and durability of the alloys and coatings. In aluminum-cerium alloys, the formation of thermally stable intermetallic phases contributes to the retention of strength at high temperatures. researchgate.net In TBCs, cerium-containing oxides can offer superior insulation and resistance to thermal fatigue. researchgate.net

Integration in Solid Oxide Fuel Cells and Solid Electrolytes

Cerium oxide-based materials are promising electrolytes for intermediate-temperature solid oxide fuel cells (IT-SOFCs) due to their high ionic conductivity. academicjournals.orgresearchgate.net Citrate-based synthesis routes, such as the citrate-complexation and sol-gel methods, are widely employed to produce fine, homogenous doped ceria powders, which are essential for manufacturing dense and efficient solid electrolytes. academicjournals.orgresearchgate.net In these methods, a cerium salt, often cerium(III) nitrate (B79036), is dissolved along with a dopant metal salt, and citric acid is added as a complexing agent. academicjournals.orgumich.edu The citrate forms complexes with the metal cations, ensuring a uniform distribution of the elements in the precursor gel. academicjournals.org Upon calcination, this homogeneity is transferred to the final doped ceria powder, leading to enhanced sintering properties and improved ionic conductivity of the resulting electrolyte. researchgate.net

The citrate-nitrate auto-combustion method is another effective technique for synthesizing doped ceria electrolytes. academicjournals.org This process utilizes the exothermic reaction between the nitrate and citrate ions to produce fine, crystalline powders at lower temperatures than traditional solid-state reactions. academicjournals.org The choice of fuel, such as citric acid, plays a crucial role in the combustion process and the resulting properties of the electrolyte powder. frontiersin.org These synthesis techniques highlight the indirect but critical role of citrate in developing high-performance solid electrolytes for SOFCs.

Table 1: Synthesis Methods for Doped Ceria Electrolytes Utilizing Citrate

| Synthesis Method | Precursors | Role of Citrate | Resulting Material | Application | Reference |

| Citrate-Complexation | Cerium(III) nitrate, Dopant metal nitrates, Citric acid | Complexing agent | Fine, homogenous doped ceria powder | Solid Electrolyte for IT-SOFCs | academicjournals.org |

| Sol-Gel | Cerium(III) nitrate, Dopant metal nitrates, Citric acid, Ethylene (B1197577) glycol | Chelating and gelling agent | Nanostructured doped ceria | Solid Electrolyte for IT-SOFCs | researchgate.net |

| Citrate-Nitrate Auto-Combustion | Cerium(III) nitrate, Dopant metal nitrates, Citric acid | Fuel and complexing agent | Crystalline doped ceria powder | Solid Electrolyte for IT-SOFCs | academicjournals.orgfrontiersin.org |

Applications in Semiconductor Manufacturing and Polishing Agents

In the semiconductor industry, chemical mechanical planarization (CMP) is a critical process for achieving the high degree of surface flatness required for integrated circuits. Ceria-based slurries are widely used as polishing agents in CMP, particularly for polishing silicon dioxide (SiO₂) films. mdpi.comuky.edu The polishing mechanism involves both mechanical abrasion and chemical interaction between the ceria nanoparticles and the silica (B1680970) surface. uky.edu

This compound can serve as a precursor in the synthesis of the ceria nanoparticles used in these polishing slurries. The synthesis often involves the precipitation of a cerium precursor, followed by calcination to form cerium oxide. mdpi.com The use of citrate as a stabilizing agent during the synthesis can help control the particle size and prevent agglomeration, which is crucial for achieving a high-quality polished surface with minimal defects. researchgate.net The properties of the ceria nanoparticles, such as their size, crystal structure, and surface chemistry, significantly influence the polishing performance of the slurry. mdpi.com

Corrosion Inhibition Properties for Metal Materials

This compound has emerged as an effective and environmentally friendly corrosion inhibitor for various metal alloys, including aluminum alloys (such as AA7075) and low alloy steels. nih.govresearchgate.netmdpi.com Its application is a promising alternative to traditional, more toxic corrosion inhibitors. The inhibitory effect of this compound is attributed to the formation of a protective film on the metal surface. researchgate.net

Studies have shown that in the presence of this compound, a complex is formed between the cerium cations and the carboxyl groups of the citrate anion. researchgate.net This complex contributes to the formation of an inhibitory layer with high corrosion resistance. researchgate.net Surface analysis techniques have revealed that this protective film is composed of cerium oxides and/or hydroxides, along with citrate anions, which effectively block the active cathodic sites on the metal surface, thereby reducing the rate of corrosion. researchgate.netscilit.com The effectiveness of this compound as a corrosion inhibitor has been demonstrated in chloride-containing environments, where it significantly enhances the resistance to both general and pitting corrosion. researchgate.netmdpi.com

Table 2: Corrosion Inhibition Performance of this compound

| Metal/Alloy | Corrosive Environment | Inhibition Mechanism | Key Findings | Reference |

| AA7075 Aluminum Alloy | NaCl solution | Formation of a protective film containing cerium oxides/hydroxides and citrate anions. | Significantly higher resistance to pitting corrosion compared to cerium chloride. Effective at low concentrations (0.5 mM). | researchgate.netmdpi.com |

| AISI 4130 Low Alloy Steel | 0.05 M NaCl solution | Formation of an inhibitory layer with cerium in both Ce(III) and Ce(IV) states and citrate anions. | Proved to be an effective corrosion inhibitor. | nih.govresearchgate.net |

Environmental Remediation and Fate

The increasing use of cerium-based nanomaterials necessitates an understanding of their behavior and fate in the environment, as well as the development of strategies for their removal from aqueous systems.

Nanoparticle Behavior and Transport in Aquatic Systems

When cerium oxide nanoparticles, which can be synthesized from this compound, enter aquatic systems, their behavior is influenced by the surrounding water chemistry. The presence of a citrate coating on these nanoparticles can affect their stability and transport. researchgate.net Citrate-coated nanoparticles have been observed to have different colloidal and chemical behaviors compared to their bare counterparts. researchgate.net For instance, the citrate coating can lead to a faster dissolution of the nanoparticles due to the formation of surface complexes, which can release dissolved cerium into the water column. researchgate.net

In freshwater environments, citrate-stabilized ceria nanoparticles have shown greater stability against rapid agglomeration and sedimentation compared to some other stabilized nanoparticles. researchgate.netresearchgate.net However, a significant portion of ceria nanoparticles, regardless of their surface coating, is expected to associate with the solid fraction of sediments, making sediments a major sink for these materials in aquatic ecosystems. researchgate.netnih.gov The transport of these nanoparticles in porous media, such as soils and sediments, is influenced by factors like ionic strength, pH, and the presence of natural organic matter. mdpi.com

Long-term Stability and Aging of Cerium Oxide Nanocomposites

The long-term stability and aging of cerium oxide nanocomposites are crucial for both their intended applications and their environmental impact. Citric acid is often used as a stabilizing agent in the synthesis of ceria nanoparticles to create stable dispersions and extend their shelf life. researchgate.netnih.gov The aging of precipitated ceria precursors can influence the crystallinity and crystallite size of the final calcined product. nih.gov

Studies on citrate-coated ceria nanoparticles have shown that exposure to simulated environmental and biological fluids can lead to the loss or overcoating of the surface citrate, and in some cases, agglomeration. nih.gov The dissolution of nanoceria can be accelerated in acidic environments, a process that is influenced by the presence of carboxylic acids like citrate. nih.gov The aging process of ceria nanoparticles in the environment is complex and can involve changes in particle size, aggregation state, and surface chemistry, which in turn affect their reactivity and bioavailability. academicjournals.org

Strategies for Cerium Removal from Aqueous Solutions

The removal of cerium from industrial wastewater and contaminated aqueous environments is essential to mitigate potential environmental impacts. One effective strategy for cerium removal is precipitation. Cerium can be precipitated from solutions through the addition of various agents. For instance, cerium(III) can be oxidized to the less soluble cerium(IV) state and then precipitated as cerium hydroxide (B78521). rsc.org

Another approach involves the use of coagulants. Cerium(III) chloride has been investigated as a coagulant for the removal of phosphates from industrial wastewater. researchgate.net In this process, the cerium is transferred to the sludge phase and can then be recovered. researchgate.net The recovery process can involve acid extraction of the sludge, followed by the selective precipitation of cerium as cerium(III) oxalate (B1200264). This oxalate can then be thermally decomposed to cerium(IV) oxide, which can be redissolved and converted back to a usable cerium salt. researchgate.net Furthermore, the biodegradation of citrate complexes under anaerobic conditions has been studied, suggesting that microbial processes could play a role in the environmental fate and potential remediation of cerium citrate. mdpi.com

Theoretical and Computational Investigations of Cerium Iii Citrate

Quantum Chemical Simulations of Cerium(III) Species

Quantum chemical simulations have become instrumental in elucidating the fundamental properties of lanthanide ions in solution. These methods allow for a detailed examination of the electronic and geometric structures of cerium(III) and its complexes.

The behavior of the hydrated cerium(III) ion, [Ce(H₂O)ₙ]³⁺, has been extensively studied using sophisticated simulation techniques. One of the primary methods employed is the Quantum Mechanical Charge Field (QMCF) Molecular Dynamics (MD) approach. nih.gov This hybrid method treats the central Ce³⁺ ion and its immediate coordination sphere of water molecules with quantum mechanics (QM), while the surrounding solvent is modeled using molecular mechanics (MM). researchgate.netnih.gov

The QMCF-MD simulation partitions the system into a QM core and a larger MM region. researchgate.net The QM region is typically treated at the Hartree-Fock level of theory. nih.govresearchgate.net This approach allows for an accurate description of the electron distribution and interactions within the primary hydration shell, which are critical for understanding the ion's properties, while maintaining computational efficiency for the bulk solvent. researchgate.net Simulations are typically conducted under periodic boundary conditions in a cubic box containing the ion and a large number of water molecules to replicate bulk solution conditions at a constant temperature, such as 298 K. researchgate.net

QMCF-MD simulations have provided detailed insights into the structural and dynamical properties of the hydrated Ce³⁺ ion. nih.govresearchgate.net These simulations have been instrumental in characterizing the coordination number (CN) and the geometry of the first and second hydration shells. researchgate.netnih.gov The simulations show a dynamic coordination environment with frequent interconversions between different coordination numbers, primarily CN=9 and CN=10. nih.gov

The dominant structure for the hydrated Ce³⁺ ion is a nine-coordinate, tri-capped trigonal prism, with a slightly less frequent capped square antiprismatic configuration also being observed. researchgate.netresearchgate.net The analysis of radial distribution functions (RDFs) from these simulations provides precise values for the Ce-O bond distances. researchgate.netresearchgate.net The mean residence time of water molecules in the first hydration shell can also be calculated, offering insights into the lability of the coordinated ligands. researchgate.net Furthermore, vibrational frequencies, such as the Ce-O stretching mode, can be computed and show excellent agreement with experimental Raman spectroscopy data, validating the accuracy of the simulation approach. researchgate.netnih.gov

| Parameter | Value | Source |

|---|---|---|

| Primary Coordination Number (CN) | 9 and 10 | nih.gov |

| Dominant Geometry (CN=9) | Tri-capped trigonal prism | researchgate.net |

| Ce-O Bond Distance (First Shell) | ~2.52 - 2.60 Å | researchgate.net |

| Simulated Ce-O Stretching Frequency (ν) | 354 cm⁻¹ | researchgate.netnih.gov |

| Experimental Ce-O Stretching Frequency (ν) | 359 cm⁻¹ | researchgate.net |

| Ce-O Force Constant | 106 Nm⁻¹ | researchgate.netnih.gov |